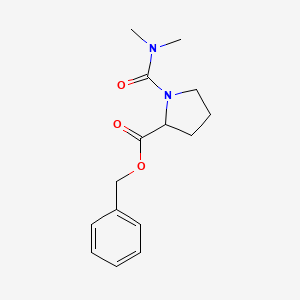
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-pro linamide sulfate (1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a phenylalanine residue and a proline residue, connected through a specific sequence of chemical bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) typically involves multiple steps. The process begins with the preparation of the individual amino acid residues, followed by their coupling to form the peptide bond. Common methods for peptide synthesis include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions, and the coupling reagents such as carbodiimides or uronium salts to facilitate the formation of the peptide bond.
Industrial Production Methods
In an industrial setting, the production of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) may involve large-scale peptide synthesizers that automate the synthesis process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its potential role in biological processes, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and technologies, such as drug delivery systems or biomaterials.
Wirkmechanismus
The mechanism of action of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to various neurotransmitters.
L-Proline: A non-essential amino acid that plays a role in protein synthesis and structure.
N-Formylmethionine: An amino acid derivative involved in the initiation of protein synthesis in bacteria.
Uniqueness
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) is unique due to its specific sequence and structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H32N6O7S |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
N-(2-amino-3-phenylpropanoyl)-1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C20H30N6O3.H2O4S/c21-16(12-14-6-2-1-3-7-14)18(28)25-19(29)17-9-5-11-26(17)15(13-27)8-4-10-24-20(22)23;1-5(2,3)4/h1-3,6-7,13,15-17H,4-5,8-12,21H2,(H4,22,23,24)(H,25,28,29);(H2,1,2,3,4) |
InChI-Schlüssel |
RMYMBMLRPYLYDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C=O)C(=O)NC(=O)C(CC2=CC=CC=C2)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)



